3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one
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Overview
Description
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one is a complex organic compound that features a chromen-2-one core structure, substituted with a 4-bromophenyl group on the thiazole ring and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea under acidic conditions to form 4-(4-bromophenyl)-1,3-thiazole.
Coupling with Chromen-2-one: The synthesized thiazole derivative is then coupled with 7-(diethylamino)chromen-2-one using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in fluorescence microscopy and as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of kinases or interact with DNA to prevent replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-1,3-thiazol-2-amine: Shares the thiazole and bromophenyl moieties but lacks the chromen-2-one structure.
7-(Diethylamino)chromen-2-one: Contains the chromen-2-one core with a diethylamino group but lacks the thiazole and bromophenyl groups.
Uniqueness
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19BrN2O2S |
---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C22H19BrN2O2S/c1-3-25(4-2)17-10-7-15-11-18(22(26)27-20(15)12-17)21-24-19(13-28-21)14-5-8-16(23)9-6-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
LWBVPQYDDPNWDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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